molecular formula C17H15Cl2N3O2 B3139745 N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine CAS No. 477855-23-5

N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine

Cat. No. B3139745
CAS RN: 477855-23-5
M. Wt: 364.2 g/mol
InChI Key: DYUNENVMQKQKOJ-UHFFFAOYSA-N
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Description

“N-(2,4-dichlorobenzyl)-6,7-dimethoxy-4-quinazolinamine” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of a fused two-ring system made up of a benzene ring and a pyrimidine ring. They have a wide range of applications in medicinal chemistry and drug design .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a quinazoline core, substituted at the 4-position with an amine group that is further substituted with a 2,4-dichlorobenzyl group. Additionally, there would be methoxy groups at the 6 and 7 positions of the quinazoline ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The amine and methoxy groups are likely to be sites of nucleophilic attack, while the dichlorobenzyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorobenzyl and methoxy groups could impact its solubility, while the quinazoline core could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinazoline derivatives are known to have biological activity, including anticancer, antiviral, and antimicrobial effects .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its potency or selectivity for its target .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c1-23-15-6-12-14(7-16(15)24-2)21-9-22-17(12)20-8-10-3-4-11(18)5-13(10)19/h3-7,9H,8H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUNENVMQKQKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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